BENGHE Foundational & Exploratory

Check Availability & Pricing

A Comprehensive Review of Preclinical Studies
on Adavivint (Lorecivivint/SM04690)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adavivint

Cat. No.: B605178

For Researchers, Scientists, and Drug Development Professionals
Introduction

Adavivint, also known as Lorecivivint (SM04690), is an investigational, intra-articular small
molecule being developed as a potential disease-modifying osteoarthritis drug (DMOAD).
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown,
subchondral bone changes, and inflammation, for which current therapies primarily manage
symptoms.[1][2] Lorecivivint represents a novel approach by targeting the Wnt signaling
pathway, which is known to be upregulated in OA and plays a critical role in joint tissue
homeostasis, chondrogenesis, and inflammation.[1][3][4] Preclinical data indicate that the
compound may possess a dual mechanism of action, promoting cartilage generation while
simultaneously reducing cartilage degradation and inflammation.[5][6]

Lorecivivint modulates the Wnt pathway by inhibiting two intranuclear kinases: CDC-like kinase
2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][7][8]
This inhibition occurs downstream of (3-catenin. The inhibition of CLK2 is associated with
inducing early chondrogenesis, while DYRKZ1A inhibition enhances the function of mature
chondrocytes and contributes to anti-inflammatory effects.[3][8] This comprehensive review
details the key preclinical studies that have elucidated the mechanism of action, efficacy, and
safety profile of Lorecivivint.

Mechanism of Action: Wnt Pathway Modulation
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Lorecivivint's primary mechanism involves the inhibition of CLK2 and DYRK1A, leading to
modulation of the Wnt signaling pathway and anti-inflammatory effects.[8]

o CLK2 Inhibition: Inhibition of CLK2 affects the phosphorylation of serine/arginine-rich (SR)
splicing factors. This action leads to alternative mRNA splicing, which reduces the
expression of Wnt target genes and inflammatory cytokines.[8][9] This pathway is crucial for
inducing the early stages of chondrogenesis.[8]

e DYRKI1A Inhibition: Inhibition of DYRK1A blocks the phosphorylation of SIRT1 (a positive
regulator of the Wnt pathway) and promotes the activation of FOXO1 (a stimulator of
cartilage homeostasis).[9] This results in the negative regulation of Wnt signaling and
provides direct chondroprotective effects.[9] DYRK1A inhibition has also been shown to be
sufficient for anti-inflammatory effects through the inhibition of NF-kB and STAT3.[8]
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Caption: Proposed dual mechanism of action of Lorecivivint.

Preclinical Efficacy

Lorecivivint has demonstrated efficacy in multiple animal models of osteoarthritis, showing
cartilage protection, anti-inflammatory effects, and pain reduction.

Data from Post-Traumatic OA Model (ACLT+pMMX)
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In a rat model of knee instability induced by anterior cruciate ligament transection and partial
medial meniscus transection (ACLT+pMMX), a single intra-articular injection of Lorecivivint

showed protective and regenerative effects.[10]

Lorecivivint

Parameter Vehicle Timepoint Outcome Reference
(0.3 pg)
o Arrested
) Significantly )
Total Joint ] 12 weeks progression
Higher Lower o ) [10]
OARSI Score post-injection  of cartilage
(P<0.05)
damage
o Improved
) Significantly o )
Weight ) 6 & 12 weeks joint function
o Impaired Improved L [10]
Distribution post-injection  and reduced
(P<0.05)

pain

Data from Chemically-Induced OA Model (MIA)

In a rat model where OA was induced by monosodium iodoacetate (MIA), Lorecivivint

demonstrated anti-inflammatory, cartilage-protective, and pain-relieving properties.[8][11]
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Parameter Vehicle Lorecivivint Outcome Reference
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o cartilage
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Lower (P<0.05) joint health
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Paw Withdrawal )
] Lower Increased Analgesic effect [11]
Threshold (Pain)
(P<0.01)
Weight .
o ) Improved joint
Distribution Impaired Improved ) [81[11]
) function
(Function)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Post-Traumatic Osteoarthritis Model (ACLT+pMMX)

e Animal Model: Male Sprague-Dawley rats.[4]

e OA Induction: Knee instability is surgically induced by transecting the anterior cruciate

ligament (ACL) and performing a partial medial meniscectomy (pMMx) on one knee. The

contralateral knee serves as a control. Sham operations are performed on a separate group

of animals.[10]
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o Treatment Protocol: A single intra-articular (IA) injection of Lorecivivint (e.g., 0.3 ug) or
vehicle is administered into the joint space of the damaged knee at various time points post-
surgery (e.g., 2, 3, or 4 weeks).[10]

» Efficacy Endpoints:

o Histology: At the study's conclusion (e.g., 12 weeks post-injection), knee joints are
harvested, sectioned, and stained. Cartilage damage is evaluated using the Osteoarthritis
Research Society International (OARSI) scoring system.[10]

o Pain/Function: Weight distribution on the affected limb is measured using an incapacitance
meter at multiple timepoints throughout the study.[10]

» Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test is used to
compare treatment groups to the vehicle control.[10]

Monosodium lodoacetate (MIA)-Induced Osteoarthritis
Model

e Animal Model: Male Sprague-Dawley rats.[4]

¢ OA Induction: A single intra-articular injection of monosodium iodoacetate (MIA) is
administered into the knee joint to induce cartilage degradation and inflammation, mimicking
OA pathology.[11]

e Treatment Protocol: A single IA injection of Lorecivivint or vehicle is administered.[11]
« Efficacy Endpoints:

o Inflammation: Joint swelling is visually assessed. Histological analysis (H&E staining) is
used to evaluate inflammatory cell infiltration. Expression of proinflammatory cytokines
(e.g., IL-1p3, IL-6, TNF-a) and matrix metalloproteinases (MMPS) is quantified using qPCR.
[11]

o Cartilage Health: Cartilage thickness is measured via Safranin-O staining, and overall joint
health is assessed using the OARSI score.[11]
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o Pain Assessment: Paw withdrawal threshold is measured using a Von Frey apparatus to
assess mechanical allodynia.[11]

o Functional Assessment: Weight distribution is measured with an incapacitance meter.[11]

» Statistical Analysis: Data is analyzed using appropriate statistical methods, such as
generalized estimating equation regression for pain and functional measures.[11]

Surgical (ACLT+pMMXx)
or Chemical (MIA)
Induction in Rats

Single Intra-Articular
Injection of Lorecivivin

or Vehicle

J
ﬂl \
Pain & Function } Biomarkers

Histology
(OARSI Score,
Cartilage Thickness)

(Weight Bearing, (qPCR for Cytokines,
Paw Withdrawal) MMPs)

==

Statistical Analysis

(ANOVA, etc.)
&

Interpretation

Click to download full resolution via product page

Caption: General experimental workflow for preclinical OA studies.
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Pharmacokinetics and Toxicology
Pharmacokinetics

Preclinical and early clinical studies indicate that Lorecivivint has a favorable pharmacokinetic
profile for an intra-articular therapy, characterized by high local retention and minimal systemic

exposure.
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LLOQ: Lower Limit of Quantification

Toxicology

Toxicology studies are essential to establish a drug's safety profile before human trials. While
detailed public reports on Lorecivivint's toxicology are limited, available information suggests a
wide safety margin.

o Repeat-Dose Studies: In preclinical repeat-dosing studies conducted in rats and dogs, the
no-observed-adverse-effect level (NOAEL) was determined to be approximately 400 times
the planned human dose.[7] This indicates a very high therapeutic index.

o Clinical Safety: In Phase | and Il clinical trials, intra-articular injections of Lorecivivint (up to
0.23 mg) have been reported as safe and well-tolerated, with no evidence of systemic
toxicity.[7][14]

Conclusion

The preclinical data for Adavivint (Lorecivivint) provide a strong scientific rationale for its
development as a disease-modifying drug for osteoarthritis. Its novel dual-inhibition mechanism
targeting CLK2 and DYRKZ1A effectively modulates the Wnt pathway, leading to demonstrated
chondroprotective, anti-inflammatory, and analgesic effects in established animal models of
OA.[8][10][11] The pharmacokinetic profile is ideal for an intra-articular therapy, showing
prolonged joint residency and negligible systemic exposure, which is corroborated by a
favorable toxicology profile.[4][7] These robust preclinical findings have supported the transition
of Lorecivivint into clinical trials to evaluate its potential to improve symptoms and modify the
structural progression of OA in humans.[14][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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